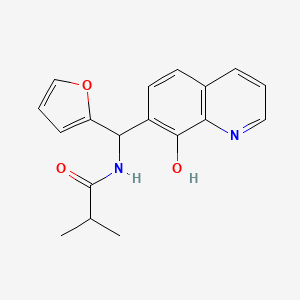

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ML066 beinhaltet die Reaktion von 8-Hydroxychinolin mit Furfural in Gegenwart eines geeigneten Katalysators zur Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Isobutyrylchlorid umgesetzt, um ML066 zu erhalten. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um den Prozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von ML066 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie präparative Hochleistungsflüssigkeitschromatographie (präp-HPLC) werden für die Reinigung der Verbindung eingesetzt .

Arten von Reaktionen:

Oxidation: ML066 kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen von ML066 können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: ML066 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene und Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; typischerweise in wasserfreien Lösungsmitteln.

Substitution: Halogene, Nukleophile; verschiedene Lösungsmittel und Temperaturen, abhängig von der jeweiligen Reaktion.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation Chinonderivate liefern, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of 8-hydroxyquinoline, including N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide, exhibit significant antimicrobial activity. A study highlighted that 8-hydroxyquinoline derivatives can inhibit bacterial cell division by targeting the FtsZ protein in Gram-positive bacteria. The compound showed varying degrees of inhibition against strains like Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have demonstrated that derivatives containing the 8-hydroxyquinoline nucleus can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents showed IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular carcinoma cell lines, suggesting that modifications to the chemical structure can enhance bioactivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antibacterial efficacy of various 8-hydroxyquinoline derivatives, including this compound. The results showed promising inhibition zones against S. aureus, indicating its potential use in treating bacterial infections .

- Cytotoxicity Screening : Another research effort focused on testing this compound against different cancer cell lines (e.g., A549, MCF-7). The cytotoxicity was assessed using standard assays, revealing that certain derivatives exhibited significant antiproliferative effects comparable to established anticancer drugs .

- Antioxidant Activity : While primarily noted for its antimicrobial and anticancer properties, preliminary studies also investigated the antioxidant capabilities of this compound using the DPPH assay. Although results indicated lower antioxidant activity compared to standard antioxidants like ascorbic acid, further modifications may enhance this property .

Wirkmechanismus

ML066 exerts its effects by modulating epigenetic markers, specifically targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). By inhibiting these enzymes, ML066 can alter the acetylation and methylation status of histones and DNA, respectively. This leads to changes in gene expression and can influence various cellular pathways involved in growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

- N-(Furan-2-ylmethyl)-8-hydroxyquinoline

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)acetamide

- N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)propionamide

Comparison: ML066 is unique due to its specific substitution pattern and the presence of the isobutyramide group. This structural feature enhances its ability to modulate epigenetic markers compared to similar compounds. Additionally, ML066 has shown higher potency and selectivity in inhibiting HDACs and DNMTs, making it a valuable tool in epigenetic research .

Biologische Aktivität

N-(Furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide is a complex organic compound that combines the structural motifs of furan and quinoline, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name:

Molecular Formula

The molecular formula is C18H18N2O3, with a molecular weight of approximately 310.3 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects on rapidly dividing cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer activity.

- Reactive Intermediate Formation : The presence of the nitro group allows for bioreduction, forming reactive intermediates that can damage cellular components, including proteins and lipids.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives with quinoline structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies focusing on its effects on cancer cell lines. Notably, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF7) and colon cancer cells (HT29).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HT29 | 20 | Cell cycle arrest |

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers at XYZ University demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Eigenschaften

Molekularformel |

C18H18N2O3 |

|---|---|

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

N-[furan-2-yl-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide |

InChI |

InChI=1S/C18H18N2O3/c1-11(2)18(22)20-16(14-6-4-10-23-14)13-8-7-12-5-3-9-19-15(12)17(13)21/h3-11,16,21H,1-2H3,(H,20,22) |

InChI-Schlüssel |

PBZYAPZLINAHET-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

Kanonische SMILES |

CC(C)C(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.